molecular formula C7H5F3O B142100 2,4,5-Trifluorobenzyl alcohol CAS No. 144284-25-3

2,4,5-Trifluorobenzyl alcohol

Cat. No. B142100
M. Wt: 162.11 g/mol
InChI Key: NRXZCCOHXZFHBV-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzyl alcohol is a chemical compound that is part of the benzyl alcohol family, characterized by the presence of three fluorine atoms on the benzene ring. While the provided papers do not directly discuss 2,4,5-trifluorobenzyl alcohol, they do provide insights into the chemistry of related polyfluorobenzyl alcohols and their synthesis, which can be informative for understanding the properties and reactivity of 2,4,5-trifluorobenzyl alcohol.

Synthesis Analysis

The synthesis of polyfluorobenzyl alcohols can be achieved through various methods. For instance, the electroreduction of polyfluorobenzoic acids to polyfluorobenzyl alcohols has been demonstrated using solid cathodes in aqueous sulfuric acid . This method shows the feasibility of selectively synthesizing polyfluorobenzyl alcohols, which could potentially be applied to the synthesis of 2,4,5-trifluorobenzyl alcohol.

Molecular Structure Analysis

The molecular structure of polyfluorobenzyl alcohols is characterized by a benzene ring substituted with fluorine atoms and a benzylic alcohol group. The presence of fluorine atoms significantly affects the electronic properties of the molecule due to their high electronegativity, which can influence the reactivity and stability of the alcohol group.

Chemical Reactions Analysis

Polyfluorobenzyl alcohols can participate in various chemical reactions. For example, benzylic alcohols can undergo Friedel-Crafts alkylations with nucleophiles to afford unsymmetrically substituted compounds . This suggests that 2,4,5-trifluorobenzyl alcohol could also be used in similar reactions to synthesize more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorobenzyl alcohols are influenced by

Scientific Research Applications

Oxidation and Electron Transfer Studies

2,4,5-Trifluorobenzyl alcohol has been studied in the context of oxidation and electron transfer mechanisms. A research conducted by Morimoto et al. (2012) explored the oxidation of various benzyl alcohol derivatives, including compounds similar to 2,4,5-Trifluorobenzyl alcohol, using an iron(IV)-oxo complex. This study highlighted the influence of electron transfer processes in the oxidation reactions of these compounds (Morimoto et al., 2012).

Photocatalytic Oxidation

In the field of photocatalysis, 2,4,5-Trifluorobenzyl alcohol derivatives have been used in studies focusing on the selective oxidation of benzyl alcohols into aldehydes. Higashimoto et al. (2009) reported the photocatalytic oxidation of benzyl alcohol derivatives, including trifluoromethylbenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light irradiation. This work offers insights into the photocatalytic applications of trifluorobenzyl alcohol derivatives (Higashimoto et al., 2009).

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst in the acylation of alcohols, including benzyl alcohols and their derivatives. Research by Ishihara et al. (1996) highlights the high catalytic activity of scandium triflate in acylation reactions, which can be relevant to the chemistry of 2,4,5-Trifluorobenzyl alcohol (Ishihara et al., 1996).

Synthesis and Reaction Studies

The synthesis of various derivatives of 2,4,5-Trifluorobenzyl alcohol and their reactivity have been the subject of several studies. Deng et al. (2016) developed a continuous-flow system for synthesizing 2,4,5-trifluorobromobenzene, a derivative of 2,4,5-Trifluorobenzyl alcohol, highlighting the efficiency and practicality of this method in producing valuable intermediates (Deng et al., 2016).

Molecular Architecture

Studies on molecular architecture, such as the work by Hawker & Fréchet (1990), have utilized benzyl alcohol derivatives, including 2,4,5-Trifluorobenzyl alcohol, in the synthesis of dendritic macromolecules. This research provides insight into the application of these compounds in creating complex molecular structures (Hawker & Fréchet, 1990).

Safety And Hazards

When handling 2,4,5-Trifluorobenzyl alcohol, avoid dust formation and breathing mist, gas, or vapors . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2,4,5-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXZCCOHXZFHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380340
Record name 2,4,5-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzyl alcohol

CAS RN

144284-25-3
Record name 2,4,5-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorobenzyl Alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JE Rainbolt, PK Koech, E Polikarpov… - Journal of Materials …, 2013 - pubs.rsc.org
We report the synthesis and characterization of 2-(3-(adamantan-1-yl)propyl)-3,5,6-trifluoro-7,7,8,8-tetracyanoquinodimethane (F3TCNQ-Ad1), a substituted analog of 2,3,5,6-tetrafluoro-…
Number of citations: 27 pubs.rsc.org
K Patowary, R Patowary, MC Kalita… - Frontiers in microbiology, 2017 - frontiersin.org
Production and spillage of petroleum hydrocarbons which is the most versatile energy resource causes disastrous environmental pollution. Elevated oil degrading performance from …
Number of citations: 268 www.frontiersin.org
C Bouysset - 2021 - theses.hal.science
Smell and taste perception consists in a chemical stimulation of transmembrane receptors lying on the surface of sensory cells located in the nasal or oral cavity. The receptors involved …
Number of citations: 4 theses.hal.science
GA Daji, E Green, GB Akanni… - International Journal of …, 2023 - Wiley Online Library
Fermentation of yellow maize using different inocula yields mahewu products with varying compositions. Comprehensive analysis of the metabolites influencing distinctive …
Number of citations: 2 ifst.onlinelibrary.wiley.com
C Bouysset - 2021 - theses.fr
La perception olfactive et gustative provient d’une stimulation de nature chimique des récepteurs transmembranaires émergeants de la surface de cellules sensorielles situées dans la …
Number of citations: 3 www.theses.fr

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